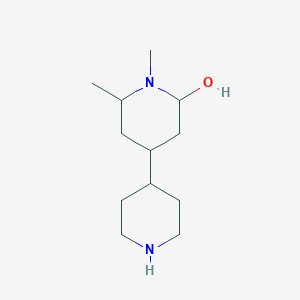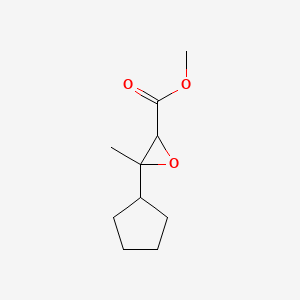
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring and an oxirane (epoxide) ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentylmethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate: Unique due to its specific structure and reactivity.
Cyclopentylmethyl ketone: Precursor in the synthesis of the compound.
Epoxides: General class of compounds with similar reactivity due to the presence of the oxirane ring.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an oxirane ring, which imparts specific reactivity and stability. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(7-5-3-4-6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QQQBESGAXFZCIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C(=O)OC)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


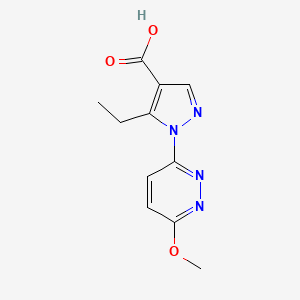
![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)


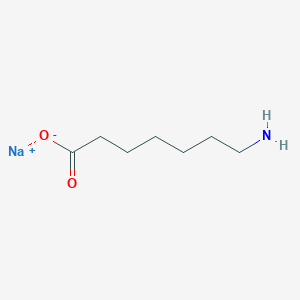
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
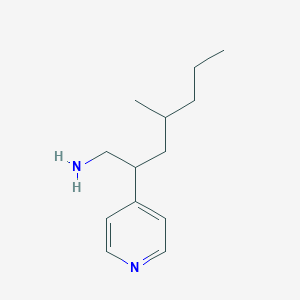

![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)
